LogP and Ionization State vs Mofezolac Acid
The target compound replaces the ionizable carboxylic acid of mofezolac with a neutral N-hexylacetamide group. Mofezolac has a pKa of ~3.3, meaning it exists predominantly as a negatively charged carboxylate at physiological pH 7.4 . The target compound lacks this ionizable center, resulting in a computed XLogP3 of 5.2 [1], compared to a predicted logD7.4 of approximately 1-2 for mofezolac (acid form). This shift from an ionizable, polarity-driven solubility profile to a neutral, partition-driven profile directly impacts membrane permeation behavior. The topological polar surface area (TPSA) remains comparable (73.6 Ų for the target compound [1] versus the acid form), but the absence of negative charge is expected to enhance passive membrane permeability.
| Evidence Dimension | Ionization state at physiological pH and lipophilicity |
|---|---|
| Target Compound Data | Neutral amide; XLogP3 = 5.2; no ionizable acid group |
| Comparator Or Baseline | Mofezolac: pKa ~3.3 (anionic at pH 7.4); predicted logD7.4 ~1-2 |
| Quantified Difference | ΔXLogP3 ≈ 3-4 units; qualitative shift from ionized acid to neutral amide |
| Conditions | Computed properties (PubChem XLogP3) and literature pKa values |
Why This Matters
The neutral amide form avoids pH-dependent solubility limitations of the acid, making it preferable for cellular assays where passive membrane crossing is required and ionization state influences bioactivity readouts.
- [1] PubChem. (2025). Computed Properties for CID 71345564: XLogP3 = 5.2; TPSA = 73.6 Ų. National Center for Biotechnology Information. View Source
